3-(Piperidin-4-YL)benzamide

Toxicology Chemical Safety Procurement Risk Assessment

3-(Piperidin-4-yl)benzamide (CAS 1044769-17-6) is a small-molecule benzamide-piperidine hybrid (C₁₂H₁₆N₂O, MW 204.27 g/mol) in which the piperidine ring is attached at the meta (3-) position of the benzamide aromatic core. Its computed physicochemical profile includes XLogP3 of 0.9, topological polar surface area (TPSA) of 55.1 Ų, two hydrogen bond donors, and two hydrogen bond acceptors.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 1044769-17-6
Cat. No. B3363679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-4-YL)benzamide
CAS1044769-17-6
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC(=CC=C2)C(=O)N
InChIInChI=1S/C12H16N2O/c13-12(15)11-3-1-2-10(8-11)9-4-6-14-7-5-9/h1-3,8-9,14H,4-7H2,(H2,13,15)
InChIKeyPGYKSKNYYWZSNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperidin-4-yl)benzamide (CAS 1044769-17-6): A Meta-Substituted Benzamide-Piperidine Scaffold for Medicinal Chemistry and Fragment-Based Discovery


3-(Piperidin-4-yl)benzamide (CAS 1044769-17-6) is a small-molecule benzamide-piperidine hybrid (C₁₂H₁₆N₂O, MW 204.27 g/mol) in which the piperidine ring is attached at the meta (3-) position of the benzamide aromatic core. Its computed physicochemical profile includes XLogP3 of 0.9, topological polar surface area (TPSA) of 55.1 Ų, two hydrogen bond donors, and two hydrogen bond acceptors [1]. The compound is classified under GHS as Acute Toxicity Category 3 (oral) and Category 1 (dermal), carrying signal word "Danger" [1]. It serves as a core synthetic intermediate and a privileged fragment in structure–activity relationship (SAR) campaigns targeting kinase inhibition, sigma receptor binding, hypoxia-inducible factor (HIF-1) pathway modulation, and biased GPCR signaling [2][3].

Why Generic Substitution of 3-(Piperidin-4-yl)benzamide with Positional Isomers or In-Class Analogs Fails


Benzamide-piperidine compounds sharing the same molecular formula (C₁₂H₁₆N₂O) are not functionally interchangeable. The ring-regiochemistry of the piperidine attachment—meta (3-) versus para (4-) versus N-linked connectivity—produces fundamentally different hydrogen-bonding geometries, electronic distributions on the aromatic ring, and steric presentations that dictate target recognition in biological systems [1][2]. The meta-substituted 3-(piperidin-4-yl)benzamide has been specifically claimed in granted patents for biased μ-opioid receptor ligands because this substitution pattern uniquely positions the basic piperidine nitrogen for G-protein-biased signaling [3]. Even at the level of safe handling, the toxicity profile cannot be assumed interchangeable: the meta isomer carries acute dermal and oral toxicity classifications (H310/H301, Signal: Danger) that differ categorically from the para isomer's irritant-only profile (H315/H319/H335, Signal: Warning), mandating compound-specific risk assessment in procurement [1][4].

Quantitative Differentiation Evidence for 3-(Piperidin-4-yl)benzamide (CAS 1044769-17-6) Against Closest Analogs


GHS Acute Toxicity Classification: 3-(Piperidin-4-yl)benzamide (Meta) vs 4-(Piperidin-4-yl)benzamide (Para) Positional Isomer

The GHS hazard classification of 3-(piperidin-4-yl)benzamide (meta isomer, CAS 1044769-17-6) differs fundamentally from its para-substituted isomer 4-(piperidin-4-yl)benzamide (CAS 886362-49-8). The meta compound carries signal word 'Danger' with H301 (Toxic if swallowed, Acute Tox. 3) and H310 (Fatal in contact with skin, Acute Tox. 1), plus H317 (May cause an allergic skin reaction, Skin Sens. 1). In contrast, the para isomer is classified with signal word 'Warning' and carries only irritant hazards: H315 (Causes skin irritation, Skin Irrit. 2), H319 (Causes serious eye irritation, Eye Irrit. 2), and H335 (May cause respiratory irritation, STOT SE 3) [1][2]. Both data originate from ECHA C&L notifications aggregated by PubChem, each based on one notifying company (100% reporting consistency within each entry).

Toxicology Chemical Safety Procurement Risk Assessment

Computed Molecular Complexity: Meta vs Para Positional Isomer Topology

Computed molecular complexity values from PubChem show a difference between the meta and para positional isomers. 3-(Piperidin-4-yl)benzamide (meta) has a complexity score of 224, whereas 4-(piperidin-4-yl)benzamide (para) has a complexity score of 216 [1][2]. Both isomers share identical molecular weight (204.27 g/mol), XLogP3 (0.9), hydrogen bond donor count (2), hydrogen bond acceptor count (2), rotatable bond count (2), and topological polar surface area (55.1 Ų). The higher complexity value for the meta isomer reflects the asymmetric substitution pattern on the benzene ring, which generates a more diverse set of interatomic connectivity paths compared to the symmetric para substitution.

Cheminformatics Molecular Topology QSAR Modeling

Patent-Cited Structural Preference for Meta-Substitution in Biased Mu-Opioid Receptor Agonists

US Patent US-12162837-B2 (granted 2024-12-10 to Mebias Discovery Inc.) explicitly claims substituted 3-dialkylaminomethyl-piperidin-4-yl-benzamides as biased mu-opioid receptor agonists designed to activate G-protein signaling while avoiding β-arrestin-mediated adverse effects [1]. The patent's Markush structure incorporates the 3-(piperidin-4-yl)benzamide core as an obligatory pharmacophoric element, with the 3-position of the benzamide linking to the piperidine ring. While the patent itself does not directly disclose affinity data for the unsubstituted parent compound, the fact that the meta-substituted scaffold was chosen—rather than the para or N-linked variants—over a multi-year prosecution (priority date 2017-01-17 through grant 2024-12-10) represents a revealed preference based on extensive internal SAR exploration [1]. In contrast, N-(piperidin-4-yl)benzamide derivatives (CAS 33953-37-6 class) have been developed primarily as HIF-1 pathway activators in HepG2 cells, with lead compounds showing IC₅₀ values of 0.12–0.25 μM [2], but these are structurally and mechanistically distinct from the 3-substituted benzamide-piperidine scaffold.

GPCR Pharmacology Pain Therapeutics Biased Signaling

Vendor Purity Specification Range: 95% vs 98% Minimum Purity Grades

Commercial suppliers list 3-(piperidin-4-yl)benzamide at two distinct purity tiers. AKSci (Catalog 2128DC) specifies a minimum purity of 95% , while LeYan (Catalog 1579699) offers the compound at 98% purity . The AKSci listing also specifies long-term storage at cool, dry conditions, while the hydrochloride salt form (CAS 2409597-13-1) is separately available from Apollo Scientific with explicit GHS hazard communication . This purity stratification is meaningful because the compound lacks an MDL Number (not assigned) , meaning that purchasers cannot rely on a standardized MDL registry entry for identity verification and must instead depend on supplier-provided analytical certificates.

Chemical Procurement Quality Control Synthetic Intermediate Sourcing

Predicted pKa and LogP Profile for Ionization-State-Dependent Solubility Differentiation

ChemSrc reports a predicted LogP of 0.91 for 3-piperidin-4-ylbenzamide , while ChemicalBook provides a predicted pKa of 16.02 ± 0.50 (acidic) and a predicted density of 1.101 ± 0.06 g/cm³, with a predicted boiling point of 374.4 ± 42.0 °C at 760 mmHg . These values position the compound as moderately hydrophilic (LogP < 1) with a very weakly acidic amide proton. For comparison, the N-linked analog N-(piperidin-4-yl)benzamide (CAS 33953-37-6) has a reported melting point of 137 °C (experimental, crystalline powder) and a predicted pKa of 14.35 ± 0.20 , suggesting a slightly more acidic amide NH in the N-linked isomer. Differences in pKa and solubility profiles between the free base and its hydrochloride salt (CAS 2409597-13-1, MW 240.73 g/mol) provide formulation flexibility: the free base may be preferred for organic-solvent-based reactions, while the HCl salt offers enhanced aqueous solubility for biological assay preparation .

Physicochemical Profiling ADME Prediction Salt Form Selection

Validated Research and Industrial Application Scenarios for 3-(Piperidin-4-yl)benzamide (CAS 1044769-17-6)


Fragment-Based Discovery of Biased GPCR Ligands Targeting the Mu-Opioid Receptor

The 3-(piperidin-4-yl)benzamide scaffold has been patented as the core substructure for biased μ-opioid receptor agonists (US-12162837-B2, Mebias Discovery Inc.) [1]. Research programs pursuing G-protein-biased opioid signaling—where β-arrestin recruitment is minimized to reduce respiratory depression and constipation liabilities—can use this meta-substituted benzamide as a validated starting fragment. The differentiation from the para isomer is critical: the patent's Markush claims explicitly require the 3-substitution geometry, and the GHS hazard profile of the meta isomer (H310: fatal on dermal contact) mandates specific handling infrastructure that must be budgeted during project planning [2].

Synthesis of 3-Dialkylaminomethyl-Piperidin-4-yl-Benzamide Libraries for Pain Therapeutics

The compound serves as a key synthetic intermediate for generating libraries of substituted 3-dialkylaminomethyl-piperidin-4-yl-benzamides via functionalization of the piperidine nitrogen [1]. The free secondary amine on the piperidine ring is a reactive handle for reductive amination, sulfonylation, or alkylation, enabling rapid diversification. Procuring the 98% purity grade (LeYan Catalog 1579699) is recommended for library synthesis to minimize side-product formation from impurities , while the hydrochloride salt (CAS 2409597-13-1) may be preferred for aqueous-phase reactions due to enhanced solubility .

Physicochemical Profiling and Salt Form Selection for In Vitro ADME Assays

With a predicted LogP of 0.91 and a predicted acidic pKa of 16.02, 3-(piperidin-4-yl)benzamide occupies a hydrophilic region of chemical space distinct from its more lipophilic N-linked analog (LogP 1.89) . This property profile supports its use in biochemical and cell-based assays where high aqueous solubility is required and DMSO concentrations must be minimized. Researchers comparing free base (MW 204.27) and hydrochloride salt (MW 240.73) forms should account for the 17.9% molecular weight difference when calculating nominal concentrations .

Kinase and Sigma Receptor Screening Using the Benzamide-Piperidine Fragment Pharmacophore

Benzamide-piperidine fragments bearing the 3-substitution pattern have appeared in BindingDB entries targeting sigma receptors (Ki values in the low-micromolar to nanomolar range for elaborated derivatives) and in kinase inhibition contexts [3]. The meta connectivity presents the piperidine nitrogen at a different distance and angular orientation relative to the amide hydrogen-bond donor/acceptor pair compared to the para isomer, which may confer differential selectivity across kinase profiling panels. Procurement of the meta isomer specifically—rather than assuming the para isomer is equivalent—ensures that screening results map to the intended pharmacophoric geometry [4].

Quote Request

Request a Quote for 3-(Piperidin-4-YL)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.